8-({[(Tert-butoxy)carbonyl]amino}methyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Overview
Description
8-({[(Tert-butoxy)carbonyl]amino}methyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is a complex organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amino groups during chemical reactions. The compound’s structure includes a tetrahydronaphthalene ring, which is a saturated derivative of naphthalene, and a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-({[(Tert-butoxy)carbonyl]amino}methyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid typically involves multiple steps One common method starts with the preparation of the tetrahydronaphthalene core, which can be achieved through hydrogenation of naphthalene
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts such as palladium on carbon (Pd/C) for hydrogenation and boron trifluoride etherate for esterification are common in large-scale production .
Chemical Reactions Analysis
Types of Reactions
8-({[(Tert-butoxy)carbonyl]amino}methyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group under acidic conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the Boc-protected amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Acidic conditions using trifluoroacetic acid (TFA) are often employed to remove the Boc group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction typically yields the deprotected amino acid .
Scientific Research Applications
8-({[(Tert-butoxy)carbonyl]amino}methyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein folding.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 8-({[(Tert-butoxy)carbonyl]amino}methyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid involves its interaction with various molecular targets. The Boc group protects the amino group during reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amino group can participate in further chemical reactions, such as forming peptide bonds. The carboxylic acid group can also engage in reactions typical of carboxyl groups, such as esterification and amidation .
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds share the Boc protecting group but differ in the amino acid structure.
Naphthalene derivatives: Compounds with similar naphthalene cores but different functional groups.
Carboxylic acids: Compounds with similar carboxylic acid groups but different core structures
Uniqueness
The uniqueness of 8-({[(Tert-butoxy)carbonyl]amino}methyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid lies in its combination of a Boc-protected amino group and a tetrahydronaphthalene core, which provides specific chemical properties and reactivity that are valuable in synthetic organic chemistry .
Properties
IUPAC Name |
8-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-13-6-4-5-11-7-8-12(15(19)20)9-14(11)13/h7-9,13H,4-6,10H2,1-3H3,(H,18,21)(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSMWHPYTVISHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCC2=C1C=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701116982 | |
Record name | 8-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-5,6,7,8-tetrahydro-2-naphthalenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701116982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165949-89-3 | |
Record name | 8-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-5,6,7,8-tetrahydro-2-naphthalenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=165949-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-5,6,7,8-tetrahydro-2-naphthalenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701116982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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